molecular formula C21H27N3O5S B4071295 N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B4071295
M. Wt: 433.5 g/mol
InChI Key: LIMSHTZLDPXYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit several kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Mechanism of Action

N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 works by inhibiting several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, this compound 43-9006 blocks the signaling pathways that are involved in tumor growth and angiogenesis. This leads to a reduction in tumor growth and a decrease in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins involved in tumor growth and angiogenesis, including MEK, ERK, and AKT. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, this compound 43-9006 has been shown to decrease the production of several cytokines involved in inflammation, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the signaling pathways involved in tumor growth and angiogenesis. However, one limitation of using this compound 43-9006 in lab experiments is that it is a small molecule kinase inhibitor, which means that it may have off-target effects on other kinases. This can make it difficult to interpret the results of experiments using this compound 43-9006.

Future Directions

There are several future directions for research on N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound 43-9006. Finally, there is ongoing research on the use of this compound 43-9006 in combination with other drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-butan-2-yl-2-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-5-15(2)22-21(26)18-8-6-7-9-19(18)23-20(25)14-24(30(4,27)28)16-10-12-17(29-3)13-11-16/h6-13,15H,5,14H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMSHTZLDPXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.